molecular formula C13H12BrN5 B12247806 N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12247806
M. Wt: 318.17 g/mol
InChI Key: NDPMVAZHOZWLQZ-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-bromobenzylamine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the bromine atom on the phenyl ring. This structural feature can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H12BrN5

Molecular Weight

318.17 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12BrN5/c1-19-13-11(7-18-19)12(16-8-17-13)15-6-9-3-2-4-10(14)5-9/h2-5,7-8H,6H2,1H3,(H,15,16,17)

InChI Key

NDPMVAZHOZWLQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC(=CC=C3)Br

Origin of Product

United States

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